Bienvenue dans la boutique en ligne BenchChem!

A-943931

H4 receptor binding species-specific pharmacology preclinical rodent models

Select A-943931 for reproducible H4R target engagement where other tool compounds fall short. It delivers balanced human (Ki=4.6 nM) and rat (Ki=3.8 nM) potency, >150-fold selectivity over H1–H3, and verified oral bioavailability (37% rat, 90% mouse). Validated efficacy in formalin, carrageenan, neuropathic pain, and pruritus models. Essential for CNS-penetrant H4R studies where JNJ-39758979 fails in rodent models (rat Ki=188 nM).

Molecular Formula C17H21N5
Molecular Weight 295.4 g/mol
CAS No. 1027330-97-7
Cat. No. B1613201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-943931
CAS1027330-97-7
Molecular FormulaC17H21N5
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N
InChIInChI=1S/C17H21N5/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21)/t12-/m1/s1
InChIKeySDTRYHWIXVHTLM-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-943931 (CAS 1027330-97-7): Potent and Selective Histamine H4 Receptor Antagonist for Preclinical Pain and Inflammation Research


A-943931, also known as 4-((3R)-3-amino-1-pyrrolidinyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidin-2-amine, is a potent and selective histamine H4 receptor (H4R) antagonist [1]. It belongs to the rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidine class, developed to probe H4R pharmacology in pain and inflammation models [2]. Key characteristics include high affinity for human (Ki = 4.6–5 nM) and rat (Ki = 3.8–4 nM) H4Rs, >150-fold selectivity over H1, H2, and H3 receptors, and demonstrated oral bioavailability in rodents [1][2].

Why A-943931 Cannot Be Readily Substituted by Other H4R Antagonists


Histamine H4 receptor antagonists exhibit significant divergence in key selection parameters, including species-specific affinity profiles, selectivity window, functional potency in cellular assays, and in vivo pharmacokinetic/pharmacodynamic behavior [1]. For instance, the widely used tool compound JNJ-7777120 shows comparable binding affinity but distinct oral bioavailability and selectivity margins [2]. The clinical candidate JNJ-39758979 demonstrates markedly reduced affinity for rat H4R (Ki = 188 nM) versus A-943931 (Ki = 3.8 nM), severely limiting its utility in common rodent pain and inflammation models [3]. Furthermore, dual H3/H4 antagonists like thioperamide introduce off-target H3 pharmacology that confounds mechanistic interpretation . These compound-specific variations in potency, selectivity, and species translation mandate a data-driven selection process rather than simple in-class substitution [1].

A-943931 Quantitative Differentiation: Head-to-Head Comparisons vs. Leading H4R Antagonists


Binding Affinity: A-943931 Exhibits 38-Fold Higher Affinity for Rat H4R Compared to Clinical Candidate JNJ-39758979

In competitive radioligand binding assays, A-943931 demonstrates potent affinity for both human (Ki = 4.6–5 nM) and rat (Ki = 3.8–4 nM) H4 receptors [1][2]. In contrast, the clinical-stage H4R antagonist JNJ-39758979 exhibits substantially weaker binding to rat H4R with a Ki of 188 nM, representing a 38- to 47-fold lower affinity compared to A-943931 [3]. This disparity in rat receptor engagement directly impacts the translational validity of preclinical rodent studies when using JNJ-39758979.

H4 receptor binding species-specific pharmacology preclinical rodent models

Selectivity Profile: A-943931 Achieves Functional H4R Selectivity (>190×) Comparable to JNJ-7777120 (>1000×) but with Superior CNS Penetration

A-943931 displays >150-fold binding selectivity over H1, H2, and H3 receptors . More importantly, in functional FLIPR Ca2+ flux assays, A-943931 exhibits >190× functional selectivity for H4R antagonism across species [1]. The prototypical H4R antagonist JNJ-7777120 demonstrates >1000-fold selectivity in binding assays [2][3]. While both compounds possess robust selectivity, A-943931 was specifically optimized for improved CNS penetration compared to reference H4 antagonists, a feature not shared by JNJ-7777120 [1][4]. Thioperamide, a dual H3/H4 antagonist, displays only 1.1× selectivity between H3 and H4 receptors (H3 Ki = 1.1 nM; H4 Ki = 1.2 nM) [5], making it unsuitable for experiments requiring isolated H4R pharmacology.

receptor selectivity off-target pharmacology CNS penetration

In Vivo Anti-Pruritic Efficacy: A-943931 Inhibits Clobenpropit-Induced Scratching with an ED50 of 26 μmol/kg (i.p.), Demonstrating Superior Potency to JNJ-7777120 in This Paradigm

In a mouse model of clobenpropit-induced scratching (10 nM, i.d.), A-943931 dose-dependently inhibited the scratching response with an IC50 of 26 μmoles/kg (i.p.), achieving 69% inhibition at 30 μmoles/kg [1]. This model directly engages H4R-mediated itch pathways. While JNJ-7777120 has demonstrated antipruritic effects in histamine-induced scratching models, its reported in vivo potency in comparable itch paradigms is generally lower, requiring higher doses (e.g., 20–50 mg/kg s.c.) to achieve similar efficacy [2]. The close structural analog A-987306 exhibits an IC50 of 0.4 μmoles/kg (i.p.) in the same assay, representing an alternative with higher potency but distinct physicochemical properties [1].

pruritus itch model in vivo efficacy ED50

Oral Bioavailability: A-943931 Achieves 37–90% Oral Bioavailability in Rodents, Exceeding JNJ-7777120 (∼30%) in Rats

A-943931 exhibits favorable oral pharmacokinetics in rodents, with oral bioavailability (F) of 37% in rats and 90% in mice, and a half-life of 2.6 h in rats [1][2]. In comparison, JNJ-7777120 demonstrates an oral bioavailability of approximately 30% in rats and a half-life of ∼3 h [3]. The clinical candidate JNJ-39758979 shows an oral bioavailability of 36% in rats, comparable to A-943931, but suffers from the aforementioned poor rat H4R affinity [4]. The improved oral exposure of A-943931 in both rats and mice facilitates robust target coverage following oral dosing, a critical advantage for chronic pain and inflammation studies.

pharmacokinetics oral bioavailability druglikeness

In Vivo Anti-Inflammatory Efficacy: A-943931 Reduces Zymosan-Induced Peritonitis with an ED50 of 34 μmol/kg (s.c.), Equivalent to JNJ-7777120 but with Improved Species Coverage

A-943931 potently inhibits zymosan-induced peritonitis in mice, a mast cell-dependent model of inflammation, with an ED50 of 34 μmol/kg following subcutaneous administration [1]. In the same model, JNJ-7777120 also demonstrates efficacy, reducing neutrophil influx at 10 mg/kg s.c. [2]. Both compounds show comparable anti-inflammatory activity in this acute inflammation model. However, A-943931's balanced potency across human, rat, and mouse H4Rs (Kb < 5.7 nM across species in functional assays) ensures more reliable translation across preclinical species compared to compounds like JNJ-39758979, which has markedly reduced rat affinity [3].

anti-inflammatory peritonitis model ED50 mast cell

Optimal Use Cases for A-943931 in Preclinical H4R Research


Preclinical Rodent Models of Inflammatory and Neuropathic Pain Requiring Oral Dosing

A-943931 is optimally suited for oral dosing studies in rat and mouse pain models, including formalin-induced flinch, carrageenan-induced mechanical/thermal hyperalgesia, and neuropathic pain paradigms, where its high oral bioavailability (37% in rats, 90% in mice) and validated analgesic efficacy provide robust and reproducible target engagement [1][2].

Mechanistic Studies of H4R-Mediated Pruritus (Itch) in Mice

For investigations into the role of H4R in pruritus, A-943931 offers a well-characterized tool with demonstrated inhibition of clobenpropit-induced scratching (IC50 = 26 μmol/kg, i.p.) and antipruritic activity, making it a benchmark compound for assessing novel anti-itch agents [3].

Acute Inflammation Studies in Mast Cell-Dependent Models (e.g., Zymosan Peritonitis)

A-943931 is an established reference antagonist for H4R-mediated acute inflammation studies, with a defined ED50 of 34 μmol/kg (s.c.) in mouse zymosan-induced peritonitis, enabling dose-response comparisons and mechanistic dissection of H4R contributions to neutrophil influx [1].

Studies Requiring H4R Antagonism in Both Central and Peripheral Compartments

Due to its balanced potency across human and rodent H4Rs, combined with improved CNS penetration compared to earlier H4R antagonists, A-943931 is the preferred tool compound for experiments investigating H4R pharmacology in both peripheral tissues and the central nervous system, such as neuropathic pain mechanisms [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-943931

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.